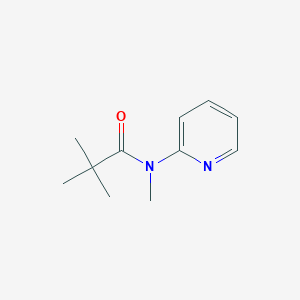

N-Methyl-N-(pyridin-2-yl)pivalamide

Description

N-Methyl-N-(pyridin-2-yl)pivalamide is a specific derivative of pyridine (B92270), a fundamental heterocyclic organic compound. wikipedia.org Its structure, which combines a pyridine ring, a tertiary amide group, and a sterically demanding pivaloyl group, places it at the intersection of several key areas in modern chemical research. The compound is identified by its CAS number 96830-03-4 and has the IUPAC name N,2,2-trimethyl-N-pyridin-2-ylpropanamide. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N,2,2-trimethyl-N-pyridin-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)10(14)13(4)9-7-5-6-8-12-9/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJOCXVTBPSATB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N(C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50537957 | |

| Record name | N,2,2-Trimethyl-N-(pyridin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96830-03-4 | |

| Record name | N,2,2-Trimethyl-N-(pyridin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N Methyl N Pyridin 2 Yl Pivalamide and Its Analogs

Established Synthetic Routes to N-Pyridin-2-ylpivalamide Scaffolds

The foundational step in synthesizing N-Methyl-N-(pyridin-2-yl)pivalamide is the construction of the N-pyridin-2-ylpivalamide scaffold. This is predominantly achieved through classical amide bond formation reactions, utilizing readily available aminopyridine precursors.

Amide Bond Formation via Acylation Reactions

The most direct method for synthesizing N-pyridin-2-ylpivalamides is the acylation of 2-aminopyridine (B139424) with a pivaloyl source. This reaction typically involves the use of pivaloyl chloride as the acylating agent. acs.org The high reactivity of the acid chloride facilitates the formation of the robust amide bond with the amino group of the pyridine (B92270) ring. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The generation of N-acylpyridinium ions from pivaloyl chloride and various pyridine derivatives can also be achieved using silyl (B83357) triflates, offering an alternative activation method for the acylation process. acs.orgnih.gov While pyridines are generally electron-deficient and not amenable to standard Friedel-Crafts acylation, strategies involving the acylation of metalated pyridines have proven successful. youtube.com For instance, lithiation of 2-chloropyridine (B119429) at the 3-position, followed by acylation with benzoyl chloride, has been shown to produce the corresponding pyridyl ketone in excellent yield. youtube.com

Aminopyridine Precursors in Pivalamide (B147659) Synthesis

2-Aminopyridine and its derivatives are crucial starting materials for the synthesis of N-pyridin-2-ylpivalamides. wikipedia.org These compounds provide the necessary nucleophilic amino group for the acylation reaction. 2-Aminopyridine itself is commercially available and can be produced via the Chichibabin reaction, which involves the reaction of pyridine with sodium amide. wikipedia.org A variety of substituted 2-aminopyridines can also be synthesized through methods like multicomponent one-pot reactions, providing access to a diverse range of pivalamide analogs. nih.gov The use of different aminopyridine precursors allows for the introduction of various substituents onto the pyridine ring, enabling the exploration of structure-activity relationships in medicinal chemistry programs. For example, N-(3-Methylpyridin-2-yl)pivalamide and N-(6-methylpyridin-2-yl)pivalamide are analogs that can be synthesized from the corresponding methyl-substituted 2-aminopyridines. uni.lubldpharm.com

Advanced Strategies for N-Methylation and Derivatization

Once the N-pyridin-2-ylpivalamide scaffold is in hand, further modifications, such as N-methylation or the introduction of other functional groups, can be undertaken to produce the target compound, this compound, and its derivatives.

A common strategy for N-methylation involves the deprotonation of the amide nitrogen with a strong base, followed by quenching with an electrophilic methyl source, such as methyl iodide. This approach is analogous to the N-methylation step in the synthesis of norbelladine (B1215549) derivatives, where secondary amines are converted to tertiary amines. mdpi.com

Selective N-Difluoromethylation of Pyridine-Amide Molecular Frameworks

Recent advancements in synthetic methodology have enabled the selective introduction of fluorinated methyl groups, such as the difluoromethyl group (CHF2), onto nitrogen atoms within amide frameworks. While direct N-difluoromethylation of amides can be challenging and often results in low yields and mixtures of products, indirect methods have been developed. acs.orgnih.gov One such strategy involves the synthesis and subsequent derivatization of N-CF2H carbamoyl (B1232498) fluorides, which can be prepared from thioformamides. acs.orgnih.gov This approach provides a more controlled and efficient route to N-difluoromethylated amides. Although the specific application to N-(pyridin-2-yl)pivalamide is not explicitly detailed in the provided context, these advanced methods represent a promising avenue for the synthesis of novel fluorinated analogs.

Exploration of Novel Synthetic Pathways and Reaction Conditions

The development of more efficient and sustainable synthetic methods is an ongoing effort in organic chemistry. Catalytic approaches, in particular, offer significant advantages in terms of reaction rates, yields, and selectivity.

Catalytic Approaches in N-Pyridin-2-ylpivalamide Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. nih.govnih.gov While typically used for the synthesis of N-aryl amines, these methods can be adapted for the synthesis of N-heteroaryl amides. For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using a palladium catalyst, demonstrating the utility of this approach in constructing similar C-N bonds found in N-pyridin-2-ylpivalamides. nih.govnih.gov The application of such catalytic systems to the direct coupling of 2-halopyridines with pivalamide could offer a more streamlined synthesis of the target scaffold.

Furthermore, the synthesis of aminopyridine derivatives, which are key precursors, can be achieved through various catalytic methods. For example, Sonogashira and Glaser cross-coupling reactions have been employed in the synthesis of aminopyridine derivatives as potential BACE1 inhibitors. nih.gov These catalytic methods expand the toolbox available for the preparation of diverse aminopyridine building blocks for pivalamide synthesis.

Free-Radical Reactions and Unconventional Product Formation in Pyridine-Amide Chemistry

While ionic and concerted reactions are common in pyridine-amide chemistry, free-radical pathways can also play a significant role, sometimes leading to unexpected or unconventional products. For instance, the oxidation of certain 3-aminothieno[2,3-b]pyridine-2-carboxamides using commercial bleach (hypochlorite) can result in oxidative dimerization, forming complex polyheterocyclic structures. acs.org The specific outcome of such reactions can be highly dependent on the solvent used, indicating different mechanistic pathways. acs.org

Another example of unconventional reactivity is the synthesis of N-(pyridin-2-yl)-benzamides from 2-aminopyridine and trans-beta-nitrostyrene. This reaction, catalyzed by a bimetallic metal-organic framework (Fe2Ni-BDC), is proposed to proceed through a Michael addition followed by a series of steps that ultimately yield the amide product. mdpi.com The catalyst's role is crucial, and its removal halts the reaction. mdpi.com

Furthermore, the synthesis of α-ketoamides through a copper-catalyzed cross-coupling of methyl ketones and pyridin-2-amines is suggested to proceed via a radical pathway. researchgate.net This method provides a direct route to α-ketoamides, which are valuable synthetic intermediates. researchgate.net

The formation of pentasubstituted guanidines from the reaction of amide coupling reagents like HATU with amines is another instance of an unconventional reaction pathway. acs.org While often considered a side reaction in peptide synthesis, this reactivity can be harnessed for the specific synthesis of these sterically hindered bases. acs.org

| Reactants | Reagents/Catalyst | Product Type | Reference |

| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Commercial Bleach | Oxidative Dimer | acs.org |

| 2-Aminopyridine, trans-β-Nitrostyrene | Fe2Ni-BDC MOF | N-(pyridin-2-yl)-benzamide | mdpi.com |

| Pyridin-2-amine, Acetophenone | Cu(OAc)2 | α-Ketoamide | researchgate.net |

| Aliphatic/Aromatic Amines | HATU | Pentasubstituted Guanidine (B92328) | acs.org |

Lithiation Strategies for Side-Chain Functionalization of pyridinylmethylpivalamides

Lithiation is a powerful tool for the regioselective functionalization of pyridine derivatives. Specifically, the side-chain of N-(pyridinylmethyl)pivalamides can be selectively lithiated to create a nucleophilic center, which can then react with various electrophiles to introduce a wide range of substituents.

The lithiation of 2- and 4-substituted N-(pyridinylmethyl)pivalamides using two mole equivalents of t-butyllithium (t-BuLi) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C results in deprotonation at both the amide nitrogen and the methylene (B1212753) group of the side-chain. cardiff.ac.ukresearchgate.net The resulting dianion can then react with electrophiles to yield side-chain functionalized products in high yields. cardiff.ac.ukresearchgate.net This method offers a significant advantage over direct electrophilic substitution on the pyridine ring, which often leads to mixtures of isomers.

The choice of the organolithium reagent and reaction conditions is critical for achieving selective side-chain lithiation. For N-benzylpivalamide, a related system, both side-chain and ring lithiation can be competitive. researchgate.net However, for N-(pyridinylmethyl)pivalamides, the side-chain lithiation is generally favored. researchgate.net

| Electrophile | Product | Yield (%) | Reference |

| D2O | N-(1-Deuterio-2-pyridinylmethyl)pivalamide | 95 | researchgate.net |

| MeI | N-(1-(2-Pyridinyl)ethyl)pivalamide | 85 | researchgate.net |

| Me3SiCl | N-(1-Trimethylsilyl-2-pyridinylmethyl)pivalamide | 90 | researchgate.net |

| PhCHO | N-(1-Hydroxy-1-phenyl-2-pyridinylmethyl)pivalamide | 80 | researchgate.net |

Yields are for isolated products after purification.

Reaction Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogs. This involves a systematic investigation of various parameters, including catalysts, solvents, temperature, and reactant stoichiometry.

In the synthesis of N-(pyridin-2-yl)-benzamides, for example, the molar ratio of the reactants significantly impacts the product yield. mdpi.com An equimolar ratio of 2-aminopyridine to trans-β-nitrostyrene was found to be optimal, with an excess of the aminopyridine leading to a decrease in yield. mdpi.com The choice of solvent and reaction temperature also plays a critical role. mdpi.com

For the copper-catalyzed synthesis of α-ketoamides, a screen of different copper catalysts revealed that copper(II) acetate (B1210297) (Cu(OAc)2) was the most effective. researchgate.net The addition of an acid co-catalyst and the selection of a suitable oxidant were also found to be important for achieving high yields. researchgate.net

The synthesis of pyridine carboxamide-based sulfobetaines showed a dependence of the reaction yield on the position of the substituent on the pyridine ring. nih.gov Meta- and para-substituted substrates generally gave higher yields than their ortho-counterparts, a phenomenon that was investigated using spectroscopic and computational methods. nih.gov

Purification and Isolation Methodologies for High-Purity Derivatives

The purification and isolation of this compound and its derivatives are essential to obtain materials of high purity for subsequent applications. Common techniques include column chromatography, crystallization, and distillation.

For many of the synthesized analogs of N-(pyridinylmethyl)pivalamide, purification is achieved by column chromatography on silica (B1680970) gel. researchgate.net The choice of eluent is critical for achieving good separation of the desired product from starting materials and byproducts.

In the case of 3-aminothieno[2,3-b]pyridine-2-carboxamides, the crude products obtained from the initial synthesis are often sufficiently pure for the next step. acs.org However, when necessary, they can be further purified by washing with a suitable solvent, such as cold aqueous ethanol (B145695). acs.org

For some compounds, melting point determination is used as a measure of purity. researchgate.net The synthesis of N-(pyridin-2-yl)-benzamides involved isolation of the product by centrifugation to separate the catalyst, followed by purification of the resulting solution. mdpi.com The catalyst could also be recovered and reused, highlighting an aspect of sustainable synthesis. mdpi.com

Mechanistic Investigations of Reactions Involving N Methyl N Pyridin 2 Yl Pivalamide Frameworks

Elucidation of Amide Functionalization Mechanisms

The N-methyl-N-(pyridin-2-yl)pivalamide moiety serves as a highly effective directing group, facilitating a range of amide functionalization reactions. The pyridine (B92270) nitrogen acts as a coordination site for transition metal catalysts, bringing the catalytic center in close proximity to specific C-H bonds within the substrate. This chelation assistance is crucial for lowering the activation energy of C-H bond cleavage, a notoriously difficult transformation.

Mechanistic studies have revealed that the pivaloyl group also plays a critical role. Its steric bulk can influence the regioselectivity of the functionalization, favoring reactions at less hindered positions. Furthermore, the electronic properties of the amide bond can be modulated by the substituents on the pyridine ring, providing an additional layer of control over the reaction outcome.

Directed C-H Activation and Arylation Processes

The this compound framework has proven to be particularly adept at directing C-H activation and arylation reactions. This is largely due to the ability of the pyridine nitrogen to coordinate with transition metals like ruthenium and palladium, positioning the catalyst for selective C-H bond cleavage.

Ruthenium catalysts have been successfully employed in the arylation of sp3 C-H bonds directed by the this compound group. nih.govnih.gov The reaction typically proceeds through a cyclometalated intermediate, where the ruthenium center is coordinated to both the pyridine nitrogen and the carbon atom of the cleaved C-H bond. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the arylated product and regenerate the catalyst. nih.govnih.gov

The presence of a substituent at the 3-position of the pyridine ring can significantly impact the efficiency and selectivity of the arylation. These substituents can exert both steric and electronic effects, influencing the stability of the cyclometalated intermediate and the rates of the subsequent elementary steps in the catalytic cycle.

The nature of the substituent on the pyridine ring can dramatically alter the course of C-H activation reactions. Electron-donating groups can enhance the coordinating ability of the pyridine nitrogen, leading to a more stable cyclometalated intermediate and potentially accelerating the reaction. Conversely, electron-withdrawing groups can weaken the metal-pyridine coordination, which may be beneficial in certain catalytic cycles where decomplexation of the product is the rate-limiting step.

The position of the substituent is also critical. A substituent at the 6-position, for instance, can sterically hinder the approach of the catalyst, disfavoring C-H activation at the adjacent sp3 carbon. In contrast, a substituent at the 4- or 5-position is less likely to exert a significant steric effect but can still influence the electronic properties of the directing group.

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring System

The pyridine ring within the this compound framework is susceptible to both nucleophilic and electrophilic substitution reactions, allowing for further functionalization of the directing group itself.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is facilitated by the electron-withdrawing nature of the nitrogen atom, which polarizes the ring and makes it more electrophilic. youtube.comyoutube.com Halogenated pyridines, for example, can readily undergo substitution with a variety of nucleophiles, providing a convenient route to a diverse range of substituted pyridine derivatives. researchgate.netresearchgate.net

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging due to the deactivating effect of the nitrogen atom. youtube.com However, under forcing conditions or with the use of highly reactive electrophiles, substitution can be achieved, typically at the 3- and 5-positions. youtube.com The presence of activating substituents on the pyridine ring can also facilitate EAS reactions.

Examination of Stereochemical Outcomes and Racemization Pathways in Pivalamide (B147659) Derivatives

When the this compound directing group is employed in the functionalization of chiral substrates, the stereochemical outcome of the reaction is of paramount importance. The bulky pivaloyl group can play a crucial role in controlling the stereoselectivity of the transformation by creating a chiral pocket around the reaction center.

In some cases, the reaction may proceed with high stereospecificity, leading to the formation of a single enantiomer or diastereomer. In other instances, racemization may occur, either through a reversible C-H activation step or via a competing reaction pathway. Understanding the factors that govern these stereochemical outcomes is essential for the development of enantioselective C-H functionalization reactions. researchgate.netochemtutor.comrsc.org

Hydrogen Bond-Induced Proton Transfer in Related Transformations

Hydrogen bonding can play a significant role in reactions involving the this compound framework, particularly in transformations that involve proton transfer steps. nih.govnih.govrsc.orgrsc.orgchemrxiv.org The pyridine nitrogen, with its lone pair of electrons, can act as a hydrogen bond acceptor, while the amide N-H bond can serve as a hydrogen bond donor.

These hydrogen bonding interactions can influence the acidity and basicity of various functional groups within the substrate and catalyst, thereby affecting the rates and selectivities of proton transfer events. nih.govnih.govrsc.orgrsc.orgchemrxiv.org In some cases, hydrogen bonding has been shown to be crucial for promoting the desired reaction pathway and suppressing unwanted side reactions.

Table of Compounds

| Compound Name | CAS Number | Molecular Formula |

| This compound | 96830-03-4 | C11H16N2O |

| Pyridin-2-ylmethanamine | 3731-51-9 | C6H8N2 |

| N-(4-Chloro-pyridin-2-yl)-N-methoxy-methyl-4-methyl-benzenesulfonamide | Not Available | C14H15ClN2O3S |

Interactive Data Table: Ruthenium-Catalyzed Arylation of sp3 C-H Bonds

The following table summarizes key data from a representative study on the ruthenium-catalyzed arylation of sp3 C-H bonds directed by the this compound group.

| Entry | Substrate | Aryl Halide | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 1 | N-benzyl-N-(pyridin-2-yl)pivalamide | Bromobenzene | Ru(p-cymene)Cl2 | Toluene | 120 | 85 |

| 2 | N-benzyl-N-(pyridin-2-yl)pivalamide | 4-Chlorotoluene | Ru(p-cymene)Cl2 | Dioxane | 120 | 78 |

| 3 | N-propyl-N-(pyridin-2-yl)pivalamide | Bromobenzene | Ru(p-cymene)Cl2 | Toluene | 120 | 65 |

| 4 | N-propyl-N-(pyridin-2-yl)pivalamide | 4-Fluorobromobenzene | Ru(p-cymene)Cl2 | Toluene | 120 | 72 |

Structural Characterization and Elucidation of N Methyl N Pyridin 2 Yl Pivalamide Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum of N-methylated derivatives of norbelladine (B1215549), a key intermediate in the biosynthesis of some alkaloids, the N-methyl group typically appears as a singlet in the range of 1.89-2.08 ppm. mdpi.com The aromatic protons of the pyridine (B92270) ring and other aromatic moieties exhibit complex multiplets in the downfield region, generally between 6.62 and 6.98 ppm. mdpi.com The chemical shifts and coupling patterns of these protons are crucial for determining the substitution pattern on the aromatic rings.

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. For instance, in a series of O,N-methylated norbelladine derivatives, the carbon signals were assigned across the entire molecule, confirming the presence and position of methyl groups and other functionalities. mdpi.com The carbonyl carbon of the pivalamide (B147659) group in related structures typically resonates in the downfield region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for N-Methylated Norbelladine Derivatives

This table is interactive. Click on the headers to sort the data.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| N-methylnorbelladine | 2.08 (s, 3H, -NCH₃), 2.60-2.70 (m, 4H, -NCH₂CH₂Ar), 3.72 (s, 3H, -OCH₃), 3.81 (s, 2H, ArCH₂N-), 6.64-6.98 (m, 7H, ArH) | 34.78, 49.06, 50.54, 50.73, 56.04, 111.62, 115.55, 118.50, 121.17, 124.57, 129.86, 130.22, 147.10, 147.92, 155.98 |

| 3′,4′-O,N-trimethylnorbelladine | 1.89 (s, 3H, -NCH₃), 2.55-2.66 (m, 4H, -NCH₂CH₂Ar), 3.62 (s, 2H, ArCH₂N-), 3.71 (s, 3H, -OCH₃), 6.62-6.98 (m, 7H, ArH) | 21.19, 34.80, 48.47, 50.51, 52.44, 55.36, 111.34, 111.54, 114.96, 119.69, 129.27, 130.33, 133.19, 147.33, 148.44, 155.28 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

For N-Methyl-N-(pyridin-2-yl)pivalamide and its derivatives, the most prominent feature in the IR spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the amide group. This band typically appears in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by the electronic environment and any intramolecular interactions.

Other important vibrations include the C-N stretching of the amide and the pyridine ring, as well as C-H stretching and bending vibrations of the methyl and pyridyl groups. The presence of a fluoro substituent, as in N-(5-fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide, would introduce a C-F stretching band. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for accurately determining the molecular weight and elemental composition of a compound. HRMS provides a highly precise mass measurement, which allows for the unambiguous verification of the molecular formula.

For this compound, the calculated monoisotopic mass is 192.1263 g/mol . nih.gov HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. HRMS is also used to identify metabolites of related compounds by analyzing the mass-to-charge ratio of fragment ions.

Electronic Absorption and ESR Spectroscopy in Ligand and Complex Characterization

While detailed electronic absorption (UV-Vis) and Electron Spin Resonance (ESR) spectroscopic data for this compound itself are not extensively reported in the provided context, these techniques are crucial for characterizing its coordination complexes. When this molecule acts as a ligand, its electronic properties and the geometry of the resulting metal complexes can be investigated.

UV-Vis spectroscopy can provide information about the electronic transitions within the ligand and any new transitions that arise upon complexation with a metal ion. ESR spectroscopy is particularly useful for studying complexes containing paramagnetic metal ions, providing insights into the metal's oxidation state and the nature of the metal-ligand bonding.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unparalleled level of structural detail.

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles

Single-crystal X-ray diffraction analysis allows for the precise measurement of the geometric parameters of a molecule. For instance, in the crystal structure of a related compound, N-(4-Methyl-pyridin-2-yl)-3-oxo-butyramide, the pyridine ring was found to be planar, with a maximum deviation of only 0.002(3) Å. researchgate.net The crystal packing of this molecule was stabilized by a network of N-H···O, C-H···O, and C-H···N hydrogen bonds, as well as C-H-π interactions, which organized the molecules into infinite chains. researchgate.net

A study on 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695) also utilized single-crystal X-ray diffraction to confirm its structure. nih.gov Similarly, the structure of ζ-N₂, a high-pressure phase of nitrogen, was determined using single-crystal X-ray diffraction, revealing a monoclinic unit cell. uchicago.edu This highlights the power of the technique in elucidating even complex crystal structures. For this compound derivatives, this method would provide definitive data on the conformation of the pivaloyl group relative to the pyridine ring and the planarity of the aromatic system.

Table 2: List of Mentioned Compounds

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

The formation of hydrogen bonds and other non-covalent interactions dictates the assembly of molecules in the crystalline state, influencing physical properties such as melting point and solubility. In the case of this compound and its derivatives, the potential for hydrogen bonding is significantly different from that of primary or secondary amides. As a tertiary amide, this compound lacks an N-H proton, which is a strong hydrogen-bond donor. scienceready.com.au Consequently, it cannot participate in the classic N-H···O=C or N-H···N hydrogen bonds that are common in the structures of other amides and pyridine-containing compounds. ias.ac.innih.gov

The supramolecular assembly of this compound is therefore primarily governed by weaker interactions. The molecule possesses two primary hydrogen bond acceptor sites: the carbonyl oxygen and the nitrogen atom of the pyridine ring. These sites can interact with weak C-H donors from neighboring molecules. For instance, C-H···O and C-H···N interactions, although weaker than conventional hydrogen bonds, can play a crucial role in the crystal packing. The study of related N-aryl-substituted ortho-phenylene diamine compounds has revealed strong dual N—H⋯N hydrogen bonding that leads to dimerization, a motif unavailable to this compound. nih.gov In the absence of strong donors, the crystal structure is likely dominated by van der Waals forces and potentially π-π stacking interactions involving the pyridine rings. The analysis of pyridine-water interactions has shown that pyridine C-H groups can act as donors, with interactions being strengthened by the presence of other classical hydrogen bonds, a factor that would be absent here. rsc.org

| Interaction Type | Potential Donor in Derivative Structures | Potential Acceptor in this compound | Comment |

|---|---|---|---|

| Strong Hydrogen Bond (N-H···O/N) | N-H (from primary/secondary amides) | Carbonyl Oxygen, Pyridine Nitrogen | Not possible for this compound to act as a donor due to being a tertiary amide. scienceready.com.au It can only act as an acceptor. |

| Weak Hydrogen Bond (C-H···O) | Aliphatic C-H (methyl, pivaloyl), Aromatic C-H (pyridine) | Carbonyl Oxygen | These interactions are expected to be significant contributors to the supramolecular assembly. |

| Weak Hydrogen Bond (C-H···N) | Aliphatic C-H, Aromatic C-H | Pyridine Nitrogen | The accessibility of the pyridine nitrogen may be sterically hindered by the adjacent pivalamide group. |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Can occur between parallel pyridine rings of adjacent molecules, contributing to crystal stability. |

Investigation of Positional Disorder and Twinning Phenomena in Crystal Structures

Positional disorder and twinning are common phenomena in the crystallography of organic molecules that can complicate structure determination. Positional disorder occurs when a molecule or a fragment of it occupies two or more positions in the crystal lattice. mit.edu This can be static, where different orientations are frozen across different unit cells, or dynamic, involving movement within a single unit cell. mit.edunih.gov For a molecule like this compound, positional disorder could arise from the conformational flexibility of the pivaloyl group. Rotation around the C-N amide bond could lead to different orientations of the bulky tert-butyl group relative to the pyridine ring, which, if energetically similar, might co-exist in the crystal structure. In studies of other complex molecules, such as certain cobalt clusters with pyridine N-oxide ligands, significant structural disorder in the ligand shell has been observed and modeled with partial occupancies. mdpi.com

Twinning is the symmetric intergrowth of two or more individual crystals. wikipedia.org It is a phenomenon dependent on the compound and the crystallization conditions, such as the solvent used. researchgate.net Organic crystals can exhibit several types of twinning, including mechanical twinning, which allows for reversible deformation. rsc.org While no specific studies on twinning in this compound are available, its possibility cannot be ruled out, especially during rapid crystallization. The detection of twinning can be challenging; it may be indicated by difficulty in indexing diffraction patterns, split reflections, or unusually high R-factors after an initial structural solution. ox.ac.uk

| Phenomenon | Description | Potential Manifestation in this compound | Reference |

|---|---|---|---|

| Positional Disorder | A molecule or group occupies multiple positions in the crystal lattice. Can be static or dynamic. | The flexible pivaloyl or methyl groups could adopt multiple conformations, leading to disordered positions for these atoms. | mit.edunih.gov |

| Growth Twinning | Occurs during crystal formation, where separate crystals intergrow in a symmetrical orientation. | Could occur during the crystallization process from solution, influenced by factors like solvent and supersaturation. | wikipedia.org |

| Mechanical Twinning | Twinning develops in response to shear stress, often leading to flexible crystals. | Less likely to be observed without external stress application, but is a known phenomenon in organic crystals. | rsc.org |

Computational Chemistry Approaches to Structural Elucidation

Computational chemistry provides powerful tools for elucidating and understanding the structural properties of molecules like this compound, complementing experimental data from techniques like X-ray crystallography. Methods such as Density Functional Theory (DFT) are widely used to investigate the structures of pyridine amide derivatives. mdpi.com

DFT calculations can be employed to determine the most stable geometric conformation of the molecule by optimizing its structure and calculating its energy. This is particularly useful for understanding the rotational barriers around key single bonds, such as the N-C(pivaloyl) bond, and predicting the relative stabilities of different conformers that might lead to positional disorder. nih.gov Furthermore, computational methods can map the molecular electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. mdpi.com For related imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, computational techniques including 3D-QSAR modeling, molecular docking, and molecular dynamics simulations have been used to understand structural necessities for biological activity. researchgate.net These same approaches can be applied to this compound to explore its conformational landscape and interaction potential in silico.

| Computational Method | Application to Structural Elucidation | Specific Insights for this compound | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, calculation of electronic structure, and relative energies of conformers. | Predicting the most stable 3D structure, rotational energy barriers, and frontier molecular orbitals. | mdpi.comnih.gov |

| Molecular Dynamics (MD) Simulation | Simulating the movement of atoms and molecules over time to study dynamic processes. | Investigating conformational changes and the stability of potential supramolecular assemblies in a simulated environment. | researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the electron density to characterize chemical bonds and non-covalent interactions. | Characterizing and quantifying weak intermolecular interactions like C-H···O and C-H···N hydrogen bonds. | acs.org |

| 3D-QSAR and Pharmacophore Modeling | Relating 3D chemical structures to their properties or activities. | Although outside the direct scope of structural elucidation, it can reveal key structural features for molecular recognition. | researchgate.net |

Coordination Chemistry and Ligand Design with N Methyl N Pyridin 2 Yl Pivalamide Scaffolds

Design Principles for Pyridine-Pivalamide Ligands

The design of ligands based on the pyridine-pivalamide framework is primarily governed by the interplay of steric and electronic effects, which dictate the ligand's coordination mode, the stability of the resulting metal complexes, and the geometry around the metal center.

The core of N-Methyl-N-(pyridin-2-yl)pivalamide features a 2-aminopyridine (B139424) unit acylated with a pivaloyl group and methylated at the amide nitrogen. This structure presents two potential donor sites for metal coordination: the pyridine (B92270) nitrogen and the amide oxygen. The combination of the bulky tert-butyl group of the pivalamide (B147659) moiety and the methyl group on the amide nitrogen introduces significant steric hindrance around these donor atoms. This steric crowding can be a powerful tool in ligand design for several reasons:

Stabilization of specific geometries and oxidation states: The steric bulk can prevent the close approach of multiple ligand molecules, favoring lower coordination numbers or enforcing distorted geometries around the metal ion. This can be exploited to stabilize unusual metal oxidation states.

Control of reactivity: By sterically shielding the metal center, the ligand can modulate the reactivity of the complex, for instance, by controlling access for incoming substrates in catalytic applications.

Enforcement of specific conformations: The steric clash between the tert-butyl group, the N-methyl group, and the pyridine ring can lock the molecule into a specific conformation, which can be advantageous for creating pre-organized binding pockets for metal ions.

A closely related structure, N-(6-Methylpyridin-2-yl)pivalamide, has been characterized by X-ray crystallography, providing insight into the steric implications of the pivalamide group. nih.gov The presence of a methyl group at the 6-position of the pyridine ring, analogous to the steric effect around the N-methyl group in the target compound, further influences the ligand's coordination properties. The steric hindrance imposed by such ortho-substituents can reduce the stability of complexes, as observed in hydrogen-bonding studies of methyl-substituted pyridines. researchgate.net The introduction of bulky groups can also lead to the formation of monomeric complexes where dimeric structures might otherwise be expected. rsc.org

The N-methylation of the amide linkage has two primary electronic consequences. First, it removes the acidic amide proton, preventing deprotonation and the formation of anionic amido complexes. This ensures that the ligand coordinates as a neutral species. Second, the methyl group is electron-donating, which can increase the basicity of both the amide oxygen and the pyridine nitrogen, potentially leading to stronger metal-ligand bonds. However, this increased basicity can be counteracted by the steric hindrance of the methyl group itself. researchgate.netnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for the coordination of neutral N,O-chelating ligands. Typically, this involves reacting the ligand with a metal salt (e.g., chlorides, nitrates, or perchlorates) in a suitable solvent like ethanol (B145695), methanol, or acetonitrile. The reaction mixture may be heated to facilitate complex formation.

Copper and Nickel: The coordination chemistry of pyridine-amide ligands with first-row transition metals like copper(II) and nickel(II) is extensive. These metals readily form complexes with N,O-chelating ligands. For this compound, one would anticipate the formation of complexes where the ligand acts as a bidentate chelate, binding through the pyridine nitrogen and the amide oxygen. Given the steric bulk of the ligand, mononuclear complexes with a 1:1 or 1:2 metal-to-ligand ratio are most probable. The geometry around the metal center would likely be distorted from ideal geometries (e.g., distorted square planar or tetrahedral for four-coordinate complexes, and distorted octahedral for six-coordinate complexes) to accommodate the bulky pivaloyl and N-methyl groups. In some cases, the amide oxygen may not coordinate, and the ligand could act as a monodentate pyridine donor, especially if sterically demanding co-ligands are present.

Lanthanum and other Lanthanides: Lanthanide ions are hard Lewis acids and have a strong affinity for oxygen donor atoms. The amide oxygen of the pivalamide group would therefore be a primary binding site for lanthanide ions. The pyridine nitrogen can also coordinate, allowing the ligand to act as a chelate. Research on related pyridine-bis(carboxamide) ligands has shown their effectiveness in sensitizing lanthanide luminescence. rsc.orgrsc.orgtandfonline.com These ligands coordinate to lanthanide ions, and upon absorption of UV light, they can efficiently transfer energy to the metal center (the "antenna effect"), which then emits light at its characteristic wavelengths (e.g., red for Europium, green for Terbium). rsc.orgtandfonline.com It is expected that this compound could form luminescent complexes with lanthanides like Europium (Eu³⁺), Terbium (Tb³⁺), and Ytterbium (Yb³⁺), although the efficiency of the energy transfer would depend on the energy levels of the ligand's excited states. The synthesis would typically involve the reaction of the ligand with a lanthanide triflate or nitrate (B79036) salt in an organic solvent.

The characterization of metal complexes of this compound would rely on a combination of spectroscopic and structural methods.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: Coordination of the amide oxygen to a metal center typically results in a shift of the C=O stretching vibration (ν(C=O)) to a lower frequency (red-shift) compared to the free ligand. The magnitude of this shift can provide information about the strength of the M-O bond. Coordination of the pyridine nitrogen can also be observed through shifts in the pyridine ring vibrations. For bipyridyl diamide (B1670390) complexes with lanthanides, a decrease in the frequency of the C=O stretching vibration from around 1637 cm⁻¹ in the free ligand to 1606–1610 cm⁻¹ in the complexes has been observed, confirming the coordination of the amide oxygen. mdpi.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the formation of diamagnetic complexes (e.g., with Zn²⁺, La³⁺). Coordination of the ligand to a metal ion would cause shifts in the signals of the protons and carbons near the binding sites (i.e., the pyridine ring and the amide group). For paramagnetic complexes (e.g., with Cu²⁺, Ni²⁺, or many lanthanides), the NMR spectra would show broadened and significantly shifted signals.

UV-Vis and Luminescence Spectroscopy: For lanthanide complexes, absorption spectroscopy would reveal the ligand-centered absorption bands, while emission spectroscopy would be used to study the sensitized metal-centered luminescence. The quantum yield of luminescence would be a key parameter to quantify the efficiency of the ligand as an antenna. rsc.orgtandfonline.com

Structural Analysis:

Below is a hypothetical data table illustrating the kind of spectroscopic shifts that might be expected upon complexation of this compound (L) with a metal ion (M).

| Spectroscopic Data | Free Ligand (L) | Complex (MLn) | Inference |

| IR ν(C=O) (cm⁻¹) | ~1670 | ~1610 | Coordination of amide oxygen |

| ¹H NMR (ppm) | |||

| Pyridine H-6 | ~8.2 | Shifted downfield | Coordination of pyridine nitrogen |

| N-Methyl | ~3.5 | Shifted | Change in electronic environment |

| tert-Butyl | ~1.3 | Minor shift | Further from coordination site |

Role of Pivalamide-Pyridine Moieties in Poly-Pyridyl Coordination Chemistry

The N-methyl-pivalamide linker introduces several important features:

Steric Control over Assembly: The significant steric bulk of the N-pivaloyl group can direct the self-assembly of coordination polymers and supramolecular structures. It can prevent the formation of highly entangled or interpenetrated networks, favoring simpler, more predictable structures.

Conformational Rigidity: The steric interactions can restrict rotation around the pyridine-amide C-N bond, leading to a more rigid ligand backbone. This pre-organization can be beneficial for creating specific binding cavities for guest molecules or for achieving desired topologies in metal-organic frameworks (MOFs).

Modulation of Electronic Properties: As a component of a larger conjugated system, the amide linker can influence the electronic properties of the poly-pyridyl ligand, such as its absorption and emission wavelengths and its redox potentials.

In the broader field of poly-pyridyl chemistry, flexible bis-pyridyl-bis-amide ligands have been extensively used to construct coordination polymers. nih.govnih.govdntb.gov.ua The flexibility of the linker between the pyridine units plays a critical role in the final architecture of the polymer. By replacing a flexible linker with the more rigid and sterically demanding N-methyl-pivalamide group, one could expect to see a significant impact on the resulting structures, likely leading to lower-dimensional networks (e.g., 1D chains or 2D layers instead of 3D frameworks) or discrete molecular assemblies. The combination of a coordinating pyridine ring and a sterically encumbered amide group makes this compound and its derivatives valuable components for the rational design of functional coordination compounds and materials.

Theoretical and Computational Studies on N Methyl N Pyridin 2 Yl Pivalamide and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of N-Methyl-N-(pyridin-2-yl)pivalamide and its analogs. Methods like Density Functional Theory (DFT) are frequently employed to analyze molecular structures and electronic distributions.

For instance, studies on analogs such as (E)-N'-(Pyridin-2-yl) methylene) nicotinohydrazide (P2CNH) have utilized DFT calculations at the B3LYP/6-311++G(d,p) level to investigate the optimized molecular structure and vibrational assignments. researchgate.net Such calculations help in understanding the distribution of electron density and the hyperconjugative interactions within the molecule, which are determined through Natural Bond Orbital (NBO) analysis. researchgate.net The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides the energy gap, a crucial indicator of molecular reactivity and stability. researchgate.net

Similarly, DFT has been used to study the reactivity of N-(Pyridine-2-yl) acetamide (B32628) tautomers. researchgate.net Global reactivity descriptors like ionization energy, electron affinity, molecular hardness (η), and electrophilicity (ω) are calculated to assess the reactivity of different isomeric forms. researchgate.net These descriptors provide a quantitative measure to compare the stability and reaction susceptibility of various tautomers. researchgate.net Preliminary quantum chemical modeling has also been applied to molecules like N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide, where semi-empirical methods such as PM6 are used for initial geometry optimization before more intensive calculations. scispace.com These approaches are foundational for predicting the electronic behavior and potential reaction sites of complex organic molecules.

Table 1: Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂O | PubChem nih.gov |

| Molecular Weight | 192.26 g/mol | PubChem nih.gov |

| IUPAC Name | N,2,2-trimethyl-N-pyridin-2-ylpropanamide | PubChem nih.gov |

| CAS Number | 96830-03-4 | PubChem nih.gov |

| Topological Polar Surface Area | 33.2 Ų | PubChem nih.gov |

| InChI Key | VAJOCXVTBPSATB-UHFFFAOYSA-N | Sigma-Aldrich sigmaaldrich.com |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, providing critical insights into their conformational flexibility and intermolecular interactions. These simulations are particularly valuable for understanding how molecules like this compound and its analogs behave in different environments, such as in solution or when interacting with biological targets.

For example, MD simulations have been employed to study 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which are analogs that act as kinase inhibitors. nih.gov These simulations help to analyze the stability of the ligand-receptor complex and to identify the key interactions that govern binding. By simulating the movement of the molecule and its surrounding atoms, researchers can understand the conformational changes that occur upon binding and validate docking results. nih.gov The simulations reveal that polar interactions, particularly electrostatic forces, are crucial for the bioactivity of these inhibitors. nih.gov Such studies demonstrate the power of MD in exploring the conformational landscape and interaction dynamics that are essential for functions like enzyme inhibition. nih.gov

Investigation of Noncovalent Interactions in Solid-State Architectures

Noncovalent interactions are the organizing forces in supramolecular chemistry, dictating how molecules arrange themselves in the solid state. nih.govnih.gov These weak forces, including hydrogen bonds, π-stacking, anion-π, and C-H···π interactions, are crucial for the stability and properties of crystalline materials. nih.govnih.gov

Hydrogen bonds and π-stacking are dominant forces in the crystal packing of nitrogen-containing heterocyclic compounds. Structural studies on analogs of this compound reveal the significance of these interactions.

An analog, N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, demonstrates the formation of dimers through strong dual N—H⋯N hydrogen bonds in the solid state, a phenomenon corroborated by X-ray crystallography. nih.gov In other related structures, such as N-(Pyridin-2-yl)hydrazinecarbothioamide, molecules are linked by intermolecular N⋯H—N hydrogen bonds, forming one-dimensional chains. researchgate.net These chains are further stabilized by π–π stacking interactions between the planar pyridine (B92270) rings. researchgate.net Theoretical studies on pyridin-2-yl guanidine (B92328) derivatives have shown that the molecular conformation is strongly influenced by the formation of intramolecular hydrogen bonds with the pyridine nitrogen atom, which can be significantly more stable than conformations without this bond. researchgate.net The interplay of these interactions is fundamental to the structural organization of these molecules. nih.govnih.gov

Anion-π and C-H···π interactions represent more subtle, yet significant, noncovalent forces. An anion-π interaction is an attractive force between an anion and an electron-deficient aromatic π-system. nih.govrsc.org This interaction has been recognized as an important force in supramolecular chemistry and can be leveraged, for example, to stabilize interfaces in high-voltage batteries. nih.govrsc.org

Predictive Modeling for Reaction Pathways and Selectivity

Computational modeling is a powerful tool for predicting the outcomes of chemical reactions and understanding the basis of selectivity. By simulating reaction mechanisms and interactions at a molecular level, researchers can design more efficient synthetic routes and more effective molecules.

For example, in the development of novel kinase inhibitors, molecular docking studies are frequently performed. In a study on N-methylpicolinamide and thienopyrimidine derivatives, docking was used to predict the binding modes of these compounds within the active site of the c-Met kinase enzyme. nih.gov This predictive modeling helps to rationalize the observed inhibitory activity and selectivity, guiding the design of more potent and selective drug candidates. nih.gov

Furthermore, quantitative structure-activity relationship (3D-QSAR) models have been developed for analogs like 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives to correlate their structural features with their biological activity against various kinases. nih.gov These models provide a statistical framework for predicting the potency of new derivatives. Ab initio calculations have also been used to explain the chemoselectivity observed in reactions of complex molecules, such as the formation of hexahydro-4-pyrimidinones or oxazolidines from a multifunctional propanamide derivative, by comparing the stability of different potential products and transition states. researchgate.net

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | N,2,2-trimethyl-N-pyridin-2-ylpropanamide nih.gov |

| (E)-N'-(Pyridin-2-yl) methylene) nicotinohydrazide | P2CNH researchgate.net |

| N-(Pyridine-2-yl) acetamide | - |

| N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide | - |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | - |

| N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine | - |

| N-(Pyridin-2-yl)hydrazinecarbothioamide | - |

| Pyridin-2-yl guanidine | - |

| 3,5-bis(trifluoromethyl)benzonitrile | BFBN rsc.org |

| (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide | - |

| N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide | - sigmaaldrich.com |

| Pyridine-2-yl-methylene thiosemicarbazide | Rx-1 mdpi.com |

| 2-Pyridine-2-yl-methylene hydrazine (B178648) carboxamide | Rx-7 mdpi.com |

| Thiourea | - mdpi.com |

| 5-chloropyridine-2 yl-methylene hydrazine carbothioamide | Rx-6 mdpi.com |

Future Research Directions and Emerging Trends for N Methyl N Pyridin 2 Yl Pivalamide Chemistry

Development of Asymmetric Synthesis Methodologies

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry. While methods for producing picolinamides exist, the development of asymmetric syntheses for N-Methyl-N-(pyridin-2-yl)pivalamide that can introduce specific stereocenters remains a significant area for future research.

Current research on related structures provides a roadmap for this endeavor. For instance, the asymmetric synthesis of 2-(2-pyridyl)aziridines has been achieved with good diastereoselectivity using chiral auxiliaries derived from (S)-valinol. nih.gov Similarly, organocatalytic asymmetric strategies, such as those using squaramide catalysts, have been successful in creating complex chiral structures containing heterocyclic rings with high enantioselectivity (up to >99% ee). uva.es

Future efforts could adapt these strategies for this compound. This would involve designing chiral catalysts or auxiliaries that can effectively control the stereochemical outcome of the amidation reaction or subsequent modifications. The use of Umpolung Amide Synthesis (UmAS), which has been shown to prepare chiral α-amino-N-aryl amides with complete conservation of enantioenrichment, represents another promising, yet challenging, avenue for producing enantiopure N-aryl amides. nih.govacs.org

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Description | Potential Application to this compound | Key Challenges |

|---|---|---|---|

| Chiral Auxiliaries | Temporarily incorporate a chiral group to direct the stereoselective formation of a new stereocenter. | Use of chiral amines or alcohols derived from natural sources to guide the synthesis. | Stoichiometric use of the auxiliary and the need for its subsequent removal. |

| Organocatalysis | Use of small, chiral organic molecules to catalyze the asymmetric reaction. | Employing quinine-derived squaramide or other bifunctional catalysts for cascade reactions. uva.es | Catalyst design and optimization for the specific substrate. |

| Transition Metal Catalysis | Utilizing chiral metal-ligand complexes to achieve high enantioselectivity. | Development of rhodium or palladium-catalyzed asymmetric C-H activation/amination. | Ligand design and sensitivity of catalysts to reaction conditions. |

| Umpolung Amide Synthesis (UmAS) | Reversing the polarity of the typical amine-acyl donor reaction paradigm. nih.govacs.org | Reaction of α-fluoronitroalkanes with N-aryl hydroxylamines to directly form chiral N-aryl amides. nih.gov | Extending the substrate scope and overcoming limitations in forging N-aryl amide bonds. nih.govacs.org |

Exploration of Advanced Biological and Biomedical Applications

The picolinamide (B142947) scaffold is present in numerous biologically active compounds, suggesting that N-Methyl-N-(pyridin-2-yl)picolinamide could serve as a valuable building block for new therapeutic agents. Future research will likely focus on synthesizing libraries of derivatives and screening them for a wide range of biological activities.

Studies have already shown that picolinamide and benzamide (B126) structures possess antifungal properties by targeting the lipid-transfer protein Sec14p. nih.gov Furthermore, derivatives of N-methylpicolinamide have been investigated as potential antitumor agents, with some analogs showing potent antiproliferative activity against cancer cell lines like HepG2 and HCT116. mdpi.com Other related structures, such as N-(methyl-d3) pyridazine-3-carboxamide (B1582110) derivatives, have been identified as TYK2 inhibitors for the treatment of autoimmune diseases. nih.gov The N-methyl group itself can also influence biological activity, as seen in N-methylated norbelladine (B1215549) derivatives, which showed altered antiviral properties against HIV-1. mdpi.com

This collective evidence strongly supports a focused exploration of this compound derivatives in various therapeutic areas.

Table 2: Potential Therapeutic Areas for Derivative Screening

| Therapeutic Area | Rationale Based on Related Compounds | Potential Molecular Targets |

|---|---|---|

| Antifungal | Picolinamide scaffolds show antifungal activity. nih.gov | Sec14p, other fungal-specific enzymes or proteins. nih.gov |

| Oncology | N-methylpicolinamide derivatives exhibit antiproliferative effects. mdpi.com | Kinases, transcription factors, apoptosis pathways. mdpi.com |

| Autoimmune Diseases | Pyridazine-carboxamide derivatives act as TYK2 inhibitors. nih.gov | Janus kinases (JAK) family, particularly TYK2 and JAK1. nih.govosti.gov |

| Antiviral | N-methylation can modulate antiviral activity in related alkaloids. mdpi.com | Viral replication enzymes, host-cell entry mechanisms. |

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, offers significant advantages in sustainability, safety, and efficiency. researchgate.netrsc.org

Applying flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste. researchgate.net The enhanced control over reaction parameters such as temperature and mixing in a flow reactor can improve product selectivity. researchgate.net This technology is particularly advantageous for handling highly reactive intermediates and for scaling up production in a safer, more controlled manner. researchgate.netucl.ac.uk The synthesis of the fungicide florylpicoxamid (B6595160) serves as a successful example of applying green chemistry principles to a complex molecule. colab.ws

Future research will focus on adapting existing batch synthesis methods for this compound to continuous flow systems, optimizing parameters like flow rate, temperature, and catalyst loading to develop a sustainable manufacturing process. ucl.ac.uk

Table 3: Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Difficult, often requires re-optimization. | Easier, by running the system for a longer time. |

| Safety | Higher risk with large volumes of reagents. | Improved, due to small reactor volumes and better heat dissipation. researchgate.net |

| Reaction Control | Less precise temperature and mixing control. | High precision, leading to better selectivity and yield. researchgate.net |

| Efficiency | Can be time-consuming with multiple steps. | Faster reaction times and potential for automated, multi-step synthesis. ucl.ac.uk |

| Sustainability | Can generate significant solvent and energy waste. | Reduced waste, lower energy consumption, on-demand production. rsc.org |

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

A deeper understanding of a chemical reaction requires the ability to observe it as it happens. Advanced spectroscopic techniques offer a window into the dynamics of synthesis, allowing for real-time monitoring of reactant consumption, intermediate formation, and product generation.

For a molecule like this compound, which contains a potentially non-planar amide bond, specialized techniques could provide invaluable structural information. Computational studies on N-methylacetamide (NMA) suggest that methods like Vibrational Circular Dichroism (VCD), Raman Optical Activity (ROA), and Electronic Circular Dichroism (ECD) are highly sensitive to amide bond non-planarity. nih.gov ROA, in particular, appears promising for detecting chiral signals arising from non-planar amides. nih.gov These techniques could be integrated into flow reactors to monitor the synthesis in real-time, ensuring quality control and optimizing reaction conditions.

Future work will involve developing and applying these in-situ monitoring methods to the synthesis of this compound, providing unprecedented insight into its formation.

Deepening Mechanistic Understanding through Advanced Computational Models

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. mdpi.com Techniques like Density Functional Theory (DFT) can be used to model transition states, calculate reaction energy barriers, and predict the most likely reaction pathways. mdpi.com

For the chemistry of this compound, computational models can help answer fundamental questions. For example, quantum-chemical calculations have been used to study the conformations of picolinamides and their reactions with ketones, revealing the influence of hydrogen bonding and protonation on stability and reactivity. mdpi.com Such models could be applied to explore the mechanism of amide bond formation, predict the effects of different substituents on the pyridine (B92270) ring or amide group, and guide the design of more efficient synthetic routes. mdpi.com By combining computational predictions with experimental results, researchers can gain a comprehensive understanding of the factors that govern the reactivity and properties of this compound.

Q & A

Q. What are the recommended synthetic routes for N-Methyl-N-(pyridin-2-yl)pivalamide, and how can reaction conditions be optimized?

The synthesis of pivalamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, N-(3-methoxyphenyl)pivalamide was synthesized by refluxing N-(3-hydroxyphenyl)pivalamide with methyl iodide in acetone using potassium carbonate as a base, achieving a 91% yield . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity.

- Catalyst/base choice : K₂CO₃ is effective for deprotonation without side reactions.

- Temperature control : Reflux conditions (e.g., 50–80°C) balance reaction rate and stability.

For This compound, analogous methods can be adapted, substituting pyridinyl amines as starting materials.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with pyridinyl protons appearing as distinct aromatic signals (δ 7–9 ppm) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures by modeling anisotropic displacement parameters and hydrogen bonding networks . For example, SHELXL’s robust algorithms resolve twinning or high thermal motion in pyridine derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can SHELX software resolve challenges in refining the crystal structure of this compound?

SHELXL addresses common crystallographic issues:

- Disorder modeling : Use PART and SUMP instructions to split disordered atoms (e.g., rotating methyl/pivaloyl groups) .

- Twinned data : The TWIN command refines twin laws for non-merohedral twinning, common in pyridine derivatives .

- Hydrogen bonding : SHELXL’s AFIX constraints fix hydrogen positions in H-bond networks, critical for validating supramolecular interactions .

Q. How do researchers determine reaction kinetics for pivalamide derivatives, and what pitfalls should be avoided?

The initial rate method is widely used. For example, in the ortho-C–H arylation of N-(m-tolyl)pivalamide, rates were measured by:

- Varying reactant concentrations : Plotting log(rate) vs. log(conc) identifies reaction order .

- Error mitigation : Replicate runs (≥2) reduce variability, and linear regression (e.g., Origin Pro 8) ensures accurate slope calculation .

Pitfalls include ignoring solvent effects or side reactions, which can distort rate laws.

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Validation via complementary techniques : For example, if NMR suggests rotational freedom but crystallography shows rigidity, use DFT calculations to model conformational energy barriers.

- Dynamic effects : Variable-temperature NMR or X-ray diffraction at multiple temperatures distinguishes static vs. dynamic disorder .

- Software cross-checking : Compare SHELXL refinement metrics (R-factors) with WinGX’s geometry validation tools .

Q. What strategies are effective for functionalizing this compound in medicinal chemistry applications?

- Directed C–H activation : Use palladium catalysts to introduce substituents at pyridine’s ortho position, as seen in pyridinyl amide derivatization .

- Protecting group strategies : The pivaloyl group’s steric bulk protects the amide during halogenation or cross-coupling .

- Biological activity screening : Pair structural analogs (e.g., fluorinated or iodinated derivatives) with enzyme assays to study structure-activity relationships .

Q. What computational tools support the design of this compound derivatives with enhanced properties?

- Molecular docking (AutoDock/Vina) : Predict binding affinities to target proteins (e.g., kinases) by modeling pyridine interactions.

- Quantum mechanics (Gaussian, ORCA) : Calculate electrostatic potentials to guide substituent placement for improved solubility or stability.

- Machine learning (RDKit, DeepChem) : Train models on existing pivalamide datasets to predict reaction yields or bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.